4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid
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Overview
Description
4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid is a complex organic compound with a molecular formula of C20H20N2O7S. This compound is known for its unique chemical structure, which includes a naphthalene ring system substituted with various functional groups, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid involves multiple steps. One common synthetic route includes the reaction of 4-hydroxy-2-naphthalenesulfonic acid with 4-(((2-methoxyethoxy)carbonyl)amino)aniline under specific conditions. The reaction typically requires a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid can be compared with other similar compounds, such as:
- 2-Naphthalenesulfonic acid, 4-hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-, potassium salt
- 2-Naphthalenesulfonic acid, 4-hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-, sodium salt
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications .
Properties
CAS No. |
94086-83-6 |
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Molecular Formula |
C20H20N2O7S |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-hydroxy-7-[4-(2-methoxyethoxycarbonylamino)anilino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H20N2O7S/c1-28-8-9-29-20(24)22-15-4-2-14(3-5-15)21-16-6-7-18-13(10-16)11-17(12-19(18)23)30(25,26)27/h2-7,10-12,21,23H,8-9H2,1H3,(H,22,24)(H,25,26,27) |
InChI Key |
VENWPTHVICQAMM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O |
Origin of Product |
United States |
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